molecular formula C7H9NO3 B140580 2-(5-Ethylisoxazol-4-yl)acetic acid CAS No. 155602-47-4

2-(5-Ethylisoxazol-4-yl)acetic acid

Cat. No. B140580
M. Wt: 155.15 g/mol
InChI Key: KKYPEWPVHZCNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethylisoxazol-4-yl)acetic acid, also known as EIAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIAC is a derivative of isoxazole and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of 2-(5-Ethylisoxazol-4-yl)acetic acid is not fully understood. However, it has been suggested that 2-(5-Ethylisoxazol-4-yl)acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 2-(5-Ethylisoxazol-4-yl)acetic acid has also been found to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

2-(5-Ethylisoxazol-4-yl)acetic acid has been found to possess anti-inflammatory and analgesic effects in animal models. It has also been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. However, further studies are needed to determine the exact biochemical and physiological effects of 2-(5-Ethylisoxazol-4-yl)acetic acid.

Advantages And Limitations For Lab Experiments

2-(5-Ethylisoxazol-4-yl)acetic acid has several advantages for lab experiments, including its synthetic accessibility and low toxicity. However, its limited solubility in water and organic solvents may pose a challenge in some experiments.

Future Directions

For research on 2-(5-Ethylisoxazol-4-yl)acetic acid include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its safety and efficacy in clinical trials. 2-(5-Ethylisoxazol-4-yl)acetic acid may also have potential applications in other fields, such as agriculture and material science.

Synthesis Methods

2-(5-Ethylisoxazol-4-yl)acetic acid has been synthesized using different methods, including the reaction of 5-ethylisoxazole-4-carboxylic acid with acetyl chloride in the presence of a base, the reaction of 5-ethylisoxazole-4-carboxylic acid with acetic anhydride in the presence of a base, and the reaction of 5-ethylisoxazole-4-carboxylic acid with acetyl bromide in the presence of a base. The yield of 2-(5-Ethylisoxazol-4-yl)acetic acid using these methods ranges from 50% to 80%.

Scientific Research Applications

2-(5-Ethylisoxazol-4-yl)acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. 2-(5-Ethylisoxazol-4-yl)acetic acid has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-(5-Ethylisoxazol-4-yl)acetic acid has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

CAS RN

155602-47-4

Product Name

2-(5-Ethylisoxazol-4-yl)acetic acid

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-(5-ethyl-1,2-oxazol-4-yl)acetic acid

InChI

InChI=1S/C7H9NO3/c1-2-6-5(3-7(9)10)4-8-11-6/h4H,2-3H2,1H3,(H,9,10)

InChI Key

KKYPEWPVHZCNJK-UHFFFAOYSA-N

SMILES

CCC1=C(C=NO1)CC(=O)O

Canonical SMILES

CCC1=C(C=NO1)CC(=O)O

synonyms

4-Isoxazoleaceticacid,5-ethyl-(9CI)

Origin of Product

United States

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